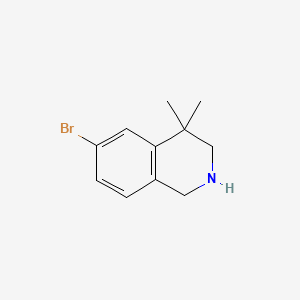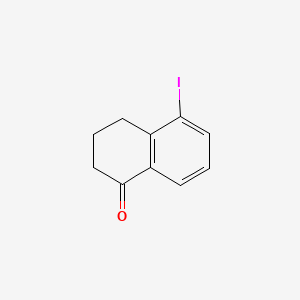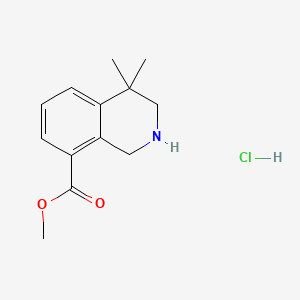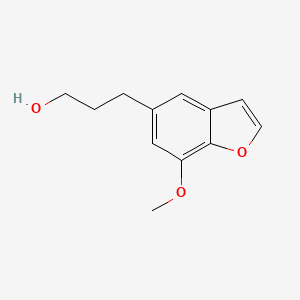
5-(3-Hydroxypropyl)-7-methoxybenzofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Hydroxypropyl)-7-methoxybenzofuran is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxypropyl)-7-methoxybenzofuran typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Methoxylation: The methoxy group is introduced via methylation using methyl iodide and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as column chromatography.
化学反应分析
Types of Reactions
5-(3-Hydroxypropyl)-7-methoxybenzofuran undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-(3-Carboxypropyl)-7-methoxybenzofuran.
Reduction: 5-(3-Hydroxypropyl)-7-methoxydihydrobenzofuran.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
科学研究应用
5-(3-Hydroxypropyl)-7-methoxybenzofuran has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 5-(3-Hydroxypropyl)-7-methoxybenzofuran involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The methoxy group can participate in hydrophobic interactions, further stabilizing the compound’s interaction with its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
5-(3-Hydroxypropyl)-benzofuran:
7-Methoxybenzofuran: Lacks the hydroxypropyl group, which may affect its biological activity.
5-(3-Hydroxypropyl)-7-ethoxybenzofuran: Similar structure but with an ethoxy group instead of a methoxy group, which may alter its chemical properties.
Uniqueness
5-(3-Hydroxypropyl)-7-methoxybenzofuran is unique due to the presence of both the hydroxypropyl and methoxy groups, which enhance its chemical reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
3-(7-methoxy-1-benzofuran-5-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-11-8-9(3-2-5-13)7-10-4-6-15-12(10)11/h4,6-8,13H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSYYGYNHFDMLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)CCCO)C=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659519 |
Source


|
| Record name | 3-(7-Methoxy-1-benzofuran-5-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118930-92-0 |
Source


|
| Record name | 3-(7-Methoxy-1-benzofuran-5-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the natural sources of 5-(3-Hydroxypropyl)-7-methoxybenzofuran and are there any synthetic routes to produce it?
A1: this compound has been identified in the seeds of Styrax officinalis L. []. Additionally, it is found in Taxodium ascendens, commonly known as pond cypress [], and in the rhizome of Polygonum cuspidatum, also known as Japanese knotweed []. Synthetically, this compound and its derivatives can be produced from 2-allyloxy-3-methoxybenzaldehyde through a series of reactions, including hydroboration and oxidation [].
Q2: Has this compound been isolated as a single compound or as part of a glycoside?
A2: Research indicates that this compound can exist both as a free benzofuran and as part of a glycoside. For instance, it is found as a glycoside in the seeds of Styrax officinalis L., where acid hydrolysis releases the aglycone, this compound, alongside egonol []. In contrast, it is found in its free form in Taxodium ascendens [].
Q3: Are there any known derivatives of this compound found in natural sources?
A3: Yes, 2,3-dihydro-2-(4′-O-β-D-glucopyranosyl-3′-methoxy-phenyl)-3-hydroxymethyl-5-(3-hydroxypropyl)-7-methoxybenzofuran, a glycosylated derivative of this compound, has been isolated from both Polygonum cuspidatum and the leaves of Crataegus pinnatifida Bge [, ]. This highlights the presence of naturally occurring structural variations of this benzofuran derivative.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
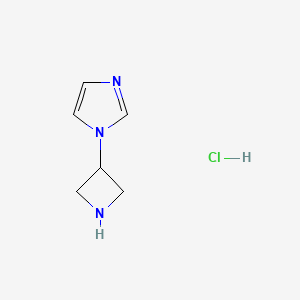
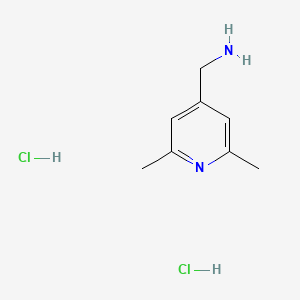
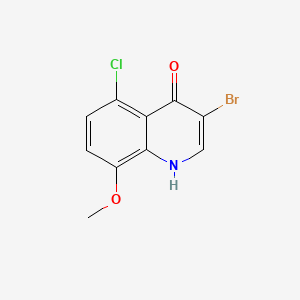
![11-[4-(4-Fluorophenoxy)phenyl]undecanoic acid](/img/structure/B598867.png)
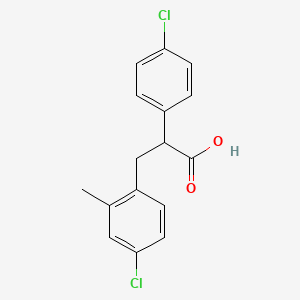
![5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598871.png)
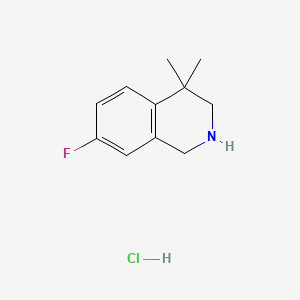
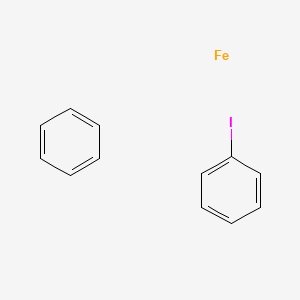
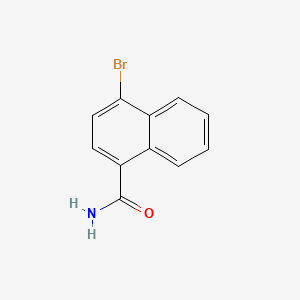
![1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598878.png)
![3-amino-1H-pyrazolo[3,4-b]pyridin-7-ium-7-olate](/img/structure/B598879.png)
